[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol
Overview
Description
[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring The methanol group attached to the benzodioxole ring further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol typically involves the reaction of a benzodioxole derivative with a methoxyethanol derivative under specific conditions. One common method involves the nucleophilic attack of methoxyethanol on a benzodioxole derivative, followed by proton transfer to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or ether.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzodioxole carboxylic acid, while reduction can produce benzodioxole alcohol.
Scientific Research Applications
Chemistry
In chemistry, [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol involves its interaction with specific molecular targets. The benzodioxole ring can bind to enzymes or receptors, modulating their activity. The methanol group may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol: shares similarities with other benzodioxole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the methoxyethoxy and methanol groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[6-(2-methoxyethoxy)-1,3-benzodioxol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-5,12H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUDPZQHHSNLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1CO)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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